molecular formula C25H27N3O4S B2934349 methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate CAS No. 422283-71-4

methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

Cat. No.: B2934349
CAS No.: 422283-71-4
M. Wt: 465.57
InChI Key: YTEWOYCESUJYGC-UHFFFAOYSA-N
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Description

This quinazoline derivative features a 4-oxo-2-sulfanylidene core modified by a methyl ester at position 7 and a [[4-(cycloheptylcarbamoyl)phenyl]methyl] group at position 2. The cycloheptylcarbamoyl moiety introduces significant lipophilicity and steric bulk, while the sulfanylidene (thione) group at position 2 may enhance hydrogen-bonding or metal-coordination capabilities. The methyl ester at position 7 balances solubility and bioavailability .

Properties

CAS No.

422283-71-4

Molecular Formula

C25H27N3O4S

Molecular Weight

465.57

IUPAC Name

methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate

InChI

InChI=1S/C25H27N3O4S/c1-32-24(31)18-12-13-20-21(14-18)27-25(33)28(23(20)30)15-16-8-10-17(11-9-16)22(29)26-19-6-4-2-3-5-7-19/h8-14,19H,2-7,15H2,1H3,(H,26,29)(H,27,33)

InChI Key

YTEWOYCESUJYGC-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NC4CCCCCC4

solubility

not available

Origin of Product

United States

Biological Activity

Methyl 3-[[4-(cycloheptylcarbamoyl)phenyl]methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C19H22N2O3S
  • Molecular Weight : 358.45 g/mol

The presence of a quinazoline core, along with a sulfanylidene group, suggests potential interactions with various biological targets.

Antimicrobial Activity

Recent studies have demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. For example, related compounds have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives with similar structural motifs exhibited Minimum Inhibitory Concentration (MIC) values ranging from 0.004 to 0.03 mg/mL against various bacterial strains, outperforming conventional antibiotics like ampicillin and streptomycin by 10 to 50 fold .

Anti-inflammatory Activity

Quinazoline derivatives have also been investigated for their anti-inflammatory properties. A series of studies highlighted their ability to inhibit soluble epoxide hydrolase (sEH), which is implicated in inflammatory processes. Compounds related to this compound demonstrated IC50 values ranging from 0.30 to 0.66 μM for sEH inhibition . This suggests that the compound may serve as a lead structure for developing new anti-inflammatory agents.

The biological activity of this compound likely involves multiple mechanisms:

  • Enzyme Inhibition : The compound's ability to inhibit sEH suggests a mechanism where it modulates the metabolism of epoxyeicosatrienoic acids (EETs), which play a role in vascular homeostasis and inflammation.
  • Antibacterial Mechanism : The structural features may allow interaction with bacterial cell walls or essential enzymes, disrupting their function.

Case Studies

Several case studies provide insights into the biological effects of related quinazoline compounds:

  • Study on Antimicrobial Activity :
    • Objective : Evaluate the antibacterial efficacy of quinazoline derivatives.
    • Findings : Compounds showed significant activity against Staphylococcus aureus and Escherichia coli, with MIC values indicating strong potential as antibacterial agents .
  • Study on Anti-inflammatory Effects :
    • Objective : Assess the inhibition of sEH by quinazoline derivatives.
    • Findings : Compounds exhibited potent inhibition, suggesting their utility in treating inflammatory diseases .

Comparative Analysis of Biological Activities

CompoundAntibacterial Activity (MIC mg/mL)sEH Inhibition IC50 (μM)
Compound A0.004 - 0.030.30
Compound B0.0150.66
Methyl 3...TBDTBD

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Structural Variations

Position 3 Modifications
  • Target Compound : The [[4-(cycloheptylcarbamoyl)phenyl]methyl] group combines a phenyl ring with a cycloheptylcarbamoyl substituent, conferring both aromatic interactions and conformational flexibility.
  • Methyl 4-oxo-3-[(2S)-oxolan-2-ylmethyl]-2-sulfanyl-3,4-dihydroquinazoline-7-carboxylate () : Features a smaller (2S)-oxolane (tetrahydrofuran) methyl group, reducing steric hindrance and increasing polarity compared to the cycloheptyl group.
  • Cyclohexyl Analogues (): Cyclohexyl substituents (e.g., cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate) exhibit intermediate lipophilicity and rigidity compared to cycloheptyl derivatives .
Position 2 Functional Groups
  • Sulfanylidene (Thione) vs.
Position 7 Substituents
  • Methyl Ester : Enhances membrane permeability compared to carboxylic acids, as seen in the target compound and .

Physicochemical Properties

Property Target Compound (2S)-Oxolane Derivative () Cyclohexyl Analogue ()
Molecular Weight ~500 g/mol (estimated) 320.37 g/mol 487.59 g/mol
logP (Lipophilicity) ~3.5 (predicted) ~1.8 ~3.0
Solubility Moderate (ester-enhanced) Higher (polar oxolane) Low (bulky cyclohexyl)

The cycloheptyl group in the target compound increases logP by ~0.5 compared to the cyclohexyl analogue, suggesting greater membrane permeability but lower aqueous solubility .

Methodological Considerations in Comparative Studies

  • Crystallography : Tools like SHELX () and Mercury CSD () enable precise structural comparisons. The target compound’s cycloheptyl group may adopt distinct conformational states compared to smaller rings, affecting packing patterns .
  • Virtual Screening : Fingerprint-based similarity metrics (e.g., Tanimoto coefficient) highlight shared pharmacophores between the target compound and active analogues, despite differing substituents .

Q & A

Q. Basic

  • 1H/19F NMR : Resolves aromatic protons, cycloheptyl groups, and carbamoyl linkages. For example, 19F NMR can detect fluorinated analogs in related compounds .
  • X-ray crystallography : Determines absolute configuration. A triclinic crystal system (space group P1) with unit cell parameters a = 5.68 Å, b = 16.04 Å, c = 16.30 Å was reported for a structurally similar chromene-carboxylate .

How to address discrepancies between computational and experimental conformational data?

Q. Advanced

  • DFT Modeling : Compare computed geometries (e.g., B3LYP/6-31G*) with experimental X-ray data. For instance, torsional angles in the quinazoline core may deviate by <5° due to crystal packing effects .
  • Dynamic NMR : Assess rotational barriers of the cycloheptyl group to resolve time-averaged signals.

What strategies reduce byproducts during cycloheptylcarbamoyl coupling?

Q. Advanced

  • Stepwise Addition : Introduce cycloheptylamine slowly to avoid dimerization.
  • Protecting Groups : Temporarily block reactive sites (e.g., -SH) with trityl groups.
  • Purification : Use reverse-phase HPLC with a C18 column (e.g., Chromolith®) for high-resolution separation .

How is the compound’s stability assessed under varying storage conditions?

Basic
Conduct accelerated stability studies:

  • Conditions : 40°C/75% RH for 6 months.
  • Analysis : Monitor degradation via HPLC-UV (λ = 254 nm). Related studies show <5% degradation when stored desiccated at -20°C .

What assays evaluate its potential as a soluble epoxide hydrolase (sEH) inhibitor?

Q. Advanced

  • Fluorometric Assay : Use 4-[(3-phenyloxiran-2-yl)methoxy]benzonitrile as a substrate; measure fluorescence increase from enzymatic hydrolysis .
  • LC-MS Quantification : Track epoxy fatty acid metabolites (e.g., EpOME) in cell lysates.

How to resolve overlapping signals in the 1H NMR spectrum?

Q. Advanced

  • 2D NMR (COSY, HSQC) : Assign coupled protons and carbons. For example, HSQC can differentiate quinazoline C7-carboxylate from aromatic protons.
  • Variable Temperature NMR : Suppress exchange broadening in DMSO-d6 at 50°C .

What crystallographic techniques determine molecular packing interactions?

Q. Advanced

  • Single-Crystal XRD : Resolve intermolecular H-bonds (e.g., between carbonyl and sulfanylidene groups) using Mo-Kα radiation (λ = 0.71073 Å). Data collection at 100 K minimizes thermal motion artifacts .
  • Hirshfeld Analysis : Quantify close contacts (e.g., C–H···O interactions) contributing to lattice stability.

How to design SAR studies for quinazoline-based inhibitors?

Q. Advanced

  • Core Modifications : Synthesize analogs with varied substituents (e.g., replacing sulfanylidene with oxo groups).
  • Enzymatic Assays : Compare IC50 values against wild-type and mutant enzymes.
  • MD Simulations : Predict binding affinity changes using docking software (AutoDock Vina) and MMPBSA calculations .

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